2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
CAS No.:
Cat. No.: VC15821238
Molecular Formula: C16H10F2N2O3
Molecular Weight: 316.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10F2N2O3 |
|---|---|
| Molecular Weight | 316.26 g/mol |
| IUPAC Name | 2-[[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C16H10F2N2O3/c17-11-5-3-6-12(18)15(11)16-19-14(23-20-16)9-22-13-7-2-1-4-10(13)8-21/h1-8H,9H2 |
| Standard InChI Key | RHQSJTCCOWRESG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=C(C=CC=C3F)F |
Introduction
The compound 2-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde represents a hybrid structure combining a 1,2,4-oxadiazole moiety with a benzaldehyde group. This chemical entity is of interest due to its potential applications in medicinal chemistry and material science. Oxadiazole derivatives are widely recognized for their biological activities and structural versatility.
Structural Features
Chemical Formula: C15H10F2N2O3
Molecular Weight: Approximately 304.25 g/mol
Structural Components:
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1,2,4-Oxadiazole Core: A heterocyclic five-membered ring containing nitrogen and oxygen atoms.
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Substituents:
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A 2,6-difluorophenyl group attached at the 3rd position of the oxadiazole ring.
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A methoxy group linking the oxadiazole ring to a benzaldehyde moiety.
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The combination of electron-withdrawing fluorine atoms and the oxadiazole ring enhances the compound's stability and bioactivity.
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the 1,2,4-oxadiazole ring:
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Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using phosphorus oxychloride or acetic anhydride).
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The difluorophenyl group is introduced during this step.
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Attachment of the Methoxybenzaldehyde Unit:
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Coupling reactions such as Williamson ether synthesis are used to link the oxadiazole core to the benzaldehyde moiety.
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This multistep process requires precise reaction conditions to ensure high yield and purity.
Biological Significance
Oxadiazole derivatives are known for their diverse biological activities:
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Antimicrobial Activity: Many oxadiazoles exhibit antibacterial and antifungal properties by disrupting microbial cell walls or metabolic pathways .
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Anticancer Potential: Oxadiazoles have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and enzyme inhibition .
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Antioxidant Properties: The electron-rich structure of oxadiazoles can neutralize free radicals, making them potential candidates for treating oxidative stress-related diseases .
While specific data for this compound is not available, its structural similarity to other biologically active oxadiazoles suggests potential pharmacological applications.
Applications
The compound's unique structure makes it suitable for:
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Medicinal Chemistry:
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Development of drugs targeting antimicrobial resistance.
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Exploration as anticancer agents through molecular docking and in vitro studies.
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Material Science:
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Use in organic light-emitting diodes (OLEDs) due to its conjugated system.
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Possible applications in photovoltaics or sensors.
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Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to specific protons and carbons in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups such as aldehydes (C=O stretch) and aromatic systems.
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X-ray Crystallography: Provides detailed insights into the three-dimensional arrangement of atoms.
Research Findings on Related Compounds
To contextualize its importance, data from related oxadiazole derivatives are summarized below:
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